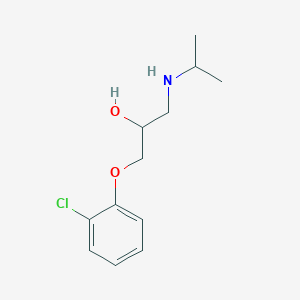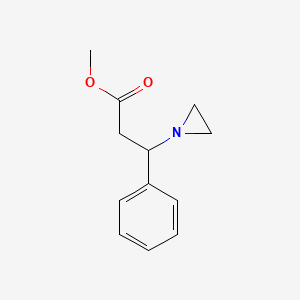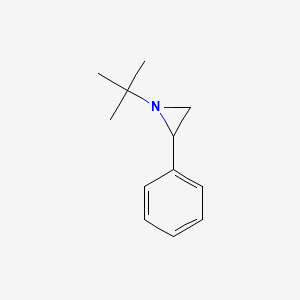![molecular formula C10H16O2 B14707531 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol CAS No. 22321-84-2](/img/structure/B14707531.png)
6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-2-methylidenebicyclo[311]heptane-3-peroxol is an organic compound with a unique bicyclic structure It is characterized by the presence of a peroxide group attached to a bicyclo[311]heptane skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol typically involves the following steps:
Formation of the bicyclic skeleton: The initial step involves the construction of the bicyclo[3.1.1]heptane framework. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the methylidene group: The next step is the introduction of the methylidene group at the 2-position. This can be accomplished through a Wittig reaction or a similar olefination reaction.
Formation of the peroxide group: The final step involves the introduction of the peroxide group at the 3-position. This can be achieved through the reaction of the corresponding alcohol with hydrogen peroxide in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can undergo oxidation reactions, leading to the formation of different oxidation products.
Reduction: The peroxide group can also be reduced to form the corresponding alcohol.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.
Major Products
Oxidation: Oxidation of the peroxide group can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction of the peroxide group results in the formation of the corresponding alcohol.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the reagents used.
Applications De Recherche Scientifique
6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: It is used in the development of new materials with unique properties.
Biology and Medicine: It is studied for its potential biological activities and therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol involves the interaction of its peroxide group with various molecular targets. The peroxide group can generate reactive oxygen species (ROS), which can interact with cellular components and induce oxidative stress. This can lead to various biological effects, including cell signaling and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane: This compound lacks the peroxide group and has different chemical properties.
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane-3-ol: This compound has a hydroxyl group instead of a peroxide group.
Uniqueness
6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol is unique due to the presence of the peroxide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
3-hydroperoxy-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6-8-4-7(10(8,2)3)5-9(6)12-11/h7-9,11H,1,4-5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHVOBUXTHVSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=C)C(C2)OO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550485 |
Source


|
| Record name | 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22321-84-2 |
Source


|
| Record name | 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
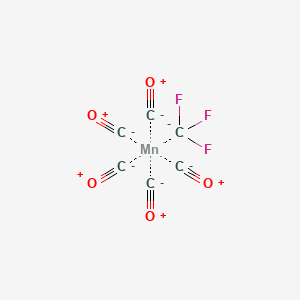
![[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14707461.png)

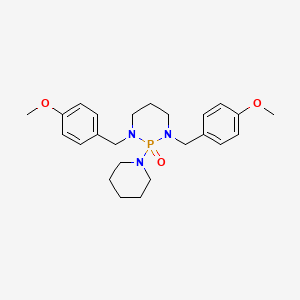


![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
